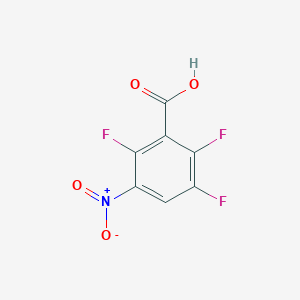

2,3,6-Trifluoro-5-nitrobenzoic acid

Description

Contextualization within Fluorinated Aromatic Carboxylic Acids Research

Fluorinated aromatic carboxylic acids represent a cornerstone in modern chemical research, driving advancements across diverse scientific fields. The strategic incorporation of fluorine atoms into aromatic rings can dramatically alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net This has made fluorinated compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net 2,3,6-Trifluoro-5-nitrobenzoic acid emerges from this context as a highly functionalized and promising building block for organic synthesis.

The presence of multiple fluorine atoms and a nitro group on the benzoic acid scaffold imparts a unique electronic character to 2,3,6-Trifluoro-5-nitrobenzoic acid. The strong electron-withdrawing nature of both the fluorine atoms and the nitro group significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid group. Research into fluorinated aromatic carboxylic acids often focuses on leveraging these electronic effects to achieve specific synthetic outcomes or to fine-tune the properties of target molecules.

Significance as a Versatile Synthetic Intermediate in Organic Chemistry

The true significance of 2,3,6-Trifluoro-5-nitrobenzoic acid lies in its versatility as a synthetic intermediate. Its chemical structure offers multiple reactive sites that can be selectively targeted to construct more complex molecules. The carboxylic acid group can undergo standard transformations such as esterification and amidation. The nitro group can be reduced to an amine, which then opens up a vast array of further chemical modifications. Furthermore, the fluorine atoms can be susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

This multi-faceted reactivity makes 2,3,6-Trifluoro-5-nitrobenzoic acid a valuable precursor in the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. While specific synthesis protocols for 2,3,6-Trifluoro-5-nitrobenzoic acid are not widely documented in publicly available literature, methods for analogous compounds often involve the nitration of the corresponding fluorinated benzoic acid. For instance, the synthesis of similar compounds like 2-chloro-4-fluoro-5-nitrobenzoic acid has been achieved through the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118) followed by hydrolysis. patsnap.comgoogle.com

Overview of Current Research Landscape and Future Directions for Fluorinated Nitrobenzoic Acids

The current research landscape for fluorinated nitrobenzoic acids is vibrant and expanding, largely driven by the pursuit of new therapeutic agents and agrochemicals with enhanced efficacy. In medicinal chemistry, these compounds are explored as key building blocks for the synthesis of enzyme inhibitors, receptor antagonists, and other biologically active molecules. The unique substitution pattern of compounds like 2,3,6-Trifluoro-5-nitrobenzoic acid can lead to novel intellectual property and potentially overcome existing challenges such as drug resistance.

Future directions in this field are likely to focus on the development of more efficient and sustainable synthetic methodologies for accessing these complex building blocks. This includes the exploration of novel catalytic systems and flow chemistry approaches to improve yields and reduce environmental impact. researchgate.net Furthermore, a deeper understanding of the structure-activity relationships of molecules derived from fluorinated nitrobenzoic acids will continue to fuel their application in rational drug design and the creation of next-generation agrochemicals. The ongoing exploration of the chemical space occupied by these compounds holds significant promise for future scientific breakthroughs. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trifluoro-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO4/c8-2-1-3(11(14)15)6(10)4(5(2)9)7(12)13/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEARBVAXUPCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C(=O)O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,6 Trifluoro 5 Nitrobenzoic Acid

Nitration Reactions for Introduction of Nitro Functionality

The introduction of a nitro (-NO2) group onto the aromatic ring of 2,3,6-trifluorobenzoic acid is a critical step in the synthesis of the target molecule. This is accomplished through nitration, a classic example of an electrophilic aromatic substitution reaction. wikipedia.orgyoutube.com The process involves reacting the substrate with a nitrating agent, which generates the highly reactive nitronium ion (NO2+) as the electrophile. ewadirect.com

Electrophilic Aromatic Substitution Pathways in Fluorinated Benzoic Acids

The mechanism of nitration for fluorinated benzoic acids follows the general pathway of electrophilic aromatic substitution (SEAr). wikipedia.org The aromatic ring, acting as a nucleophile, attacks the electrophilic nitronium ion. masterorganicchemistry.com This initial attack disrupts the aromaticity of the ring and forms a carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.com This step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com

In the second step, a base present in the reaction mixture removes a proton from the carbon atom that is bonded to the electrophile. This restores the aromaticity of the ring and results in the substitution of a hydrogen atom with a nitro group. masterorganicchemistry.com The presence of both electron-withdrawing fluorine atoms and a deactivating carboxyl group on the benzene (B151609) ring influences the reactivity and the position of the incoming nitro group. youtube.comfcad.com

Optimization of Reaction Conditions

The efficiency and selectivity of the nitration of halogenated benzoic acids are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of nitrating agent, reaction temperature, and the ratio of reagents. soton.ac.ukacs.org

Acidic Media: A mixture of concentrated nitric acid and concentrated sulfuric acid is a commonly employed nitrating agent. ewadirect.com Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion. youtube.com The use of fuming nitric acid, sometimes in combination with oleum (B3057394) (fuming sulfuric acid), can be employed for less reactive substrates to increase the concentration of the nitronium ion. acs.orggoogle.com

Temperature Control: Nitration reactions are typically exothermic, and precise temperature control is crucial. ewadirect.com Lowering the reaction temperature, often to 0°C or below, can help to control the reaction rate and minimize the formation of unwanted byproducts, such as di-nitrated compounds. truman.edutruman.edu Maintaining a consistently low temperature is particularly important for achieving high regioselectivity. truman.edu

Reagent Ratios: The molar ratio of the nitrating agent to the substrate is a critical factor. Using an excess of the nitrating agent can drive the reaction to completion but may also increase the risk of over-nitration. soton.ac.uk Optimization studies often involve systematically varying the ratios of nitric acid and sulfuric acid to find the ideal balance for maximizing the yield of the desired product. soton.ac.uk

| Parameter | Condition | Effect on Reaction |

| Nitrating Agent | Concentrated HNO₃/H₂SO₄ | Standard, effective for many substrates |

| Fuming HNO₃/Oleum | Increases nitronium ion concentration for less reactive substrates | |

| Temperature | Low (e.g., 0°C or below) | Controls reaction rate, minimizes byproducts, improves regioselectivity |

| Reagent Ratios | Optimized molar ratios | Maximizes yield of the desired product, minimizes over-nitration |

Regioselectivity and Yield Enhancement Studies in Halogenated Benzoic Acid Nitration

The directing effects of the substituents on the benzene ring play a crucial role in determining the position of the incoming nitro group. In the case of 2,3,6-trifluorobenzoic acid, the carboxylic acid group is a deactivating group and a meta-director. youtube.com The fluorine atoms are also deactivating but are ortho-, para-directors. The interplay of these electronic effects, along with steric hindrance, dictates the regiochemical outcome of the nitration.

Studies on the nitration of substituted benzoic acids have shown that careful control of reaction conditions can enhance the yield of the desired isomer. frontiersin.org For instance, in the nitration of other halogenated benzoic acids, the choice of nitrating system and temperature has been shown to significantly influence the ratio of isomeric products. scirp.orgfrontiersin.org The use of solid acid catalysts has also been explored as a method to improve regioselectivity and provide a more environmentally friendly process. rsc.org

Stability of Trifluoromethyl and Fluoro Groups under Nitration Conditions

Fluorine atoms attached to an aromatic ring are generally stable under typical nitration conditions. fcad.com The carbon-fluorine bond is strong, and the fluorine atoms are not typically displaced during electrophilic aromatic substitution. Similarly, the trifluoromethyl group, when present on an aromatic ring, is also highly stable and does not react under standard nitrating conditions. dntb.gov.ua This stability is a key advantage in the synthesis of fluorinated nitroaromatic compounds.

Precursor Synthesis and Halogenation Strategies

The starting material, 2,3,6-trifluorobenzoic acid, can be synthesized through various methods. One common approach involves the carboxylation of 1,2,4-trifluorobenzene (B1293510). nbinno.com This can be achieved by reacting 1,2,4-trifluorobenzene with a strong base, such as n-butyllithium, to form an organolithium intermediate, which is then quenched with carbon dioxide to yield the corresponding carboxylic acid. nbinno.com

Alternative strategies may involve halogenation of a suitable precursor. For example, the synthesis of other fluorinated nitrobenzoic acids has been achieved through multi-step sequences that include chlorination and fluorination steps. wipo.int

Multi-Step Synthetic Sequences Towards 2,3,6-Trifluoro-5-nitrobenzoic Acid

Synthesis of the precursor, 2,3,6-trifluorobenzoic acid: As described above, this can be prepared from 1,2,4-trifluorobenzene. nbinno.com

Nitration of 2,3,6-trifluorobenzoic acid: This is the key step where the nitro group is introduced onto the aromatic ring through electrophilic aromatic substitution, yielding the final product. soton.ac.uk

The purification of the final product is typically achieved through recrystallization to obtain a compound of high purity.

Reactivity and Mechanistic Studies of 2,3,6 Trifluoro 5 Nitrobenzoic Acid

Electrophilic Aromatic Substitution Reactivity of the Fluoro-Nitrated Aromatic Ring

The aromatic ring of 2,3,6-trifluoro-5-nitrobenzoic acid is significantly deactivated towards electrophilic aromatic substitution (EAS). This is due to the strong electron-withdrawing nature of both the fluorine atoms and the nitro group. libretexts.orgmsu.edu These substituents decrease the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgyoutube.com

In general, electrophilic aromatic substitution reactions proceed through a two-step mechanism. The first, and typically rate-determining, step involves the attack of the aromatic ring on the electrophile to form a positively charged intermediate known as a benzenonium ion. msu.edu The presence of electron-withdrawing groups destabilizes this carbocation intermediate, thus slowing down the reaction. msu.edu The nitro group is a particularly strong deactivating group and directs incoming electrophiles to the meta position. msu.edu However, the combined deactivating effects of the three fluorine atoms and the nitro group make further electrophilic substitution on 2,3,6-trifluoro-5-nitrobenzoic acid challenging under standard conditions.

Nucleophilic Aromatic Substitution (SNAr) on Fluorine Centers

In stark contrast to its low reactivity towards electrophiles, the aromatic ring of 2,3,6-trifluoro-5-nitrobenzoic acid is highly activated for nucleophilic aromatic substitution (SNAr). The presence of multiple electron-withdrawing groups, particularly the nitro group positioned ortho and para to the fluorine atoms, makes the ring electron-deficient and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing substituents. libretexts.orgmasterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The fluorine atoms on the ring are potential sites for nucleophilic attack. For instance, similar compounds like 2-fluoro-5-nitrobenzoic acid readily undergo SNAr reactions where the fluorine atom is displaced by nucleophiles such as the hydroxyl group of aminophenols. sigmaaldrich.com The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate carbanion. masterorganicchemistry.com

Reduction Reactions of the Nitro Group

The nitro group of 2,3,6-trifluoro-5-nitrobenzoic acid can be readily reduced to an amino group, a transformation of significant synthetic utility. This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating group into a strongly activating ortho-, para-directing amino group. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro groups. A common and effective method is catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com Another widely used approach involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. masterorganicchemistry.comscispace.com Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this purpose. commonorganicchemistry.com A method using iron or zinc metal in the presence of a halogen-containing aliphatic carboxylic acid, like trifluoroacetic acid, has also been reported to give good yields of the corresponding amine. google.com

| Reagent/System | Conditions | Outcome |

| H₂/Pd-C | Catalytic hydrogenation | Reduction of nitro to amino group commonorganicchemistry.com |

| Fe/HCl | Acidic conditions | Reduction of nitro to amino group masterorganicchemistry.com |

| SnCl₂ | Mild conditions | Reduction of nitro to amino group commonorganicchemistry.com |

| Zn/Halogenated Carboxylic Acid | 65-85°C | Reduction of nitro to amino group google.com |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in 2,3,6-trifluoro-5-nitrobenzoic acid can undergo a variety of standard transformations, providing a handle for further molecular elaboration.

Formation of Acid Chlorides

Carboxylic acids are readily converted to the more reactive acid chlorides. A common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orglibretexts.org The reaction proceeds through the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. A chloride ion, generated during the reaction, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acid chloride. libretexts.org This transformation is a key step for subsequent reactions.

Esterification and Amidation Reactions

The carboxylic acid functionality can be converted into esters and amides. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a standard method for ester formation. google.comtruman.edu The reaction is an equilibrium process, and often, an entraining liquid is used to remove the water formed during the reaction to drive the equilibrium towards the product. google.com

Amides can be synthesized from the corresponding acid chloride by reaction with an appropriate amine. The acid chloride is generally more reactive than the carboxylic acid, facilitating the reaction with the amine nucleophile.

Kinetic and Mechanistic Investigations of Key Transformations

The kinetics of nucleophilic aromatic substitution reactions on activated aryl halides are well-studied. The rate of reaction is dependent on the nature of the nucleophile, the leaving group, and the electron-withdrawing substituents on the aromatic ring. For SNAr reactions, the addition of the nucleophile to the aromatic ring to form the Meisenheimer complex is the rate-determining step. msu.edu The presence of strong electron-withdrawing groups, like the nitro group, ortho or para to the leaving group, significantly accelerates the reaction by stabilizing the negatively charged intermediate. libretexts.orgmasterorganicchemistry.com

Mechanistic studies of electrophilic aromatic substitution confirm that the reaction proceeds via a positively charged benzenonium intermediate. msu.edu The rate of this reaction is retarded by electron-withdrawing groups that destabilize this intermediate. libretexts.org

The reduction of nitro groups using metals in acid involves a series of single electron transfer steps. The exact mechanism can be complex and depends on the specific metal and acid used. Similarly, catalytic hydrogenation proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction.

Derivatization and Applications in Complex Chemical Synthesis

Development of Heterocyclic Compounds as Advanced Organic Molecules

The true synthetic power of nitrobenzoic acids is often realized in the construction of heterocyclic scaffolds, which are core components of many pharmaceuticals and advanced materials. Research on structurally similar compounds, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, provides a clear blueprint for the potential applications of 2,3,6-Trifluoro-5-nitrobenzoic acid. acs.orgnih.gov

A key strategy involves the reduction of the nitro group to an amine, creating an ortho-amino- or meta-aminobenzoic acid derivative in situ. This intermediate is primed for cyclization reactions. For example, using a solid-phase synthesis approach, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been successfully used to generate a diverse library of nitrogen-containing heterocycles. acs.orgnih.gov The general sequence involves:

Immobilization of the benzoic acid on a solid support resin.

Nucleophilic substitution of the chloro group (a reaction for which the fluorine atoms on the target compound would also be suitable).

Reduction of the nitro group to an amine.

Cyclization with an appropriate reagent to form the heterocyclic ring.

This methodology has proven effective for producing a range of important heterocyclic systems.

Table 1: Heterocyclic Scaffolds Synthesized from an Analogous Nitrobenzoic Acid

| Heterocyclic Class | Ring Size | Synthetic Approach | Reference |

|---|---|---|---|

| Benzimidazoles | 5-membered | Cyclization of the ortho-phenylenediamine intermediate. | acs.orgnih.gov |

| Benzotriazoles | 5-membered | Diazotization and cyclization of the diamine intermediate. | acs.orgnih.gov |

| Quinoxalinones | 6-membered | Condensation with an alpha-keto acid derivative. | acs.orgnih.gov |

This demonstrates that the nitrobenzoic acid scaffold is a powerful precursor for creating a variety of fused ring systems, a role that 2,3,6-Trifluoro-5-nitrobenzoic acid is well-suited to fill. acs.orgnih.gov

Role as a Building Block in Multi-Component and Convergent Synthetic Approaches

A building block in chemical synthesis is a molecule with multiple reactive sites that can be selectively addressed to construct more complex structures. 4-Chloro-2-fluoro-5-nitrobenzoic acid is explicitly described as a "commercially available multireactive building block" for heterocyclic oriented synthesis. acs.orgnih.gov By analogy, 2,3,6-Trifluoro-5-nitrobenzoic acid, with its array of functional groups (carboxylic acid, nitro group, and activatable C-F bonds), is an ideal candidate for similar applications.

This building block approach is central to both multi-component and convergent synthesis strategies.

Multi-Component Reactions (MCRs): While specific MCRs involving 2,3,6-Trifluoro-5-nitrobenzoic acid are not documented, its amine derivative (obtained after nitro reduction) could readily participate in classic MCRs like the Ugi or Passerini reactions to rapidly generate molecular complexity.

The use of such building blocks is crucial for creating libraries of diverse compounds for drug discovery and materials science. acs.orgnih.gov

Design and Synthesis of Structurally Complex Organic Scaffolds

The ultimate goal of using versatile building blocks is the design and synthesis of structurally complex and novel organic scaffolds. The functionalities of 2,3,6-Trifluoro-5-nitrobenzoic acid allow for its incorporation into sophisticated molecular architectures. The synthesis of various heterocyclic scaffolds from the analogous 4-Chloro-2-fluoro-5-nitrobenzoic acid is a testament to this potential. nih.gov

The process begins with the core nitrobenzoic acid and, through a series of controlled chemical transformations, builds complexity layer by layer. For instance, the reduction of the nitro group to an amine, followed by cyclization to form a benzimidazole (B57391), creates a new bicyclic system. acs.orgnih.gov This new scaffold can then be further functionalized, using the remaining reactive sites on the aromatic ring or the newly formed heterocycle, to create highly elaborate and three-dimensional structures. This capacity for scaffold diversification is what makes such compounds valuable in modern organic and medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the electronic environment of magnetically active nuclei like fluorine.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy of 2,3,6-Trifluoro-5-nitrobenzoic acid reveals characteristic signals for the aromatic proton and the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically observed as a broad singlet in the downfield region of the spectrum, often above 10 ppm, due to its acidic nature. The aromatic proton, being on a highly substituted and electron-deficient ring, will also exhibit a downfield chemical shift. The exact position and multiplicity of this proton are influenced by coupling to the adjacent fluorine atoms.

Table 1: Representative ¹H NMR Data for Related Benzoic Acid Derivatives

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzoic acid | DMSO-d6 | 13.06 | s | COOH | rsc.org |

| 7.92-8.11 | m | 2H (aromatic) | rsc.org | ||

| 7.21-7.40 | m | 2H (aromatic) | rsc.org | ||

| 3-Nitrobenzoic acid | Not Specified | ~8.4 | m | Aromatic H | chemicalbook.com |

| ~8.3 | m | Aromatic H | chemicalbook.com |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum of 2,3,6-Trifluoro-5-nitrobenzoic acid provides a detailed map of the carbon skeleton. The spectrum will display signals for the carboxylic acid carbon and the six aromatic carbons. The chemical shift of the carbonyl carbon is typically found in the range of 165-185 ppm. The aromatic carbons will appear in the 100-160 ppm region, with their specific chemical shifts heavily influenced by the attached substituents (fluorine and nitro groups). The carbons directly bonded to fluorine will exhibit characteristic splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a powerful tool for signal assignment.

For instance, in 4-Fluorobenzoic acid, the carboxylic carbon appears at 166.84 ppm, and the aromatic carbons are observed between 116.14 and 166.37 ppm, with the carbon attached to fluorine showing a large coupling constant. rsc.org

Table 2: Representative ¹³C NMR Data for Related Benzoic Acid Derivatives

| Compound | Solvent | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|---|

| 4-Fluorobenzoic acid | DMSO-d6 | 166.84 | COOH | rsc.org |

| 164.38, 166.37 | C-F | rsc.org | ||

| 132.59, 127.83, 116.14 | Aromatic C | rsc.org | ||

| 3-Nitrobenzoic acid | Not Specified | ~165 | COOH | chemicalbook.com |

| ~148 | C-NO₂ | chemicalbook.com |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Reactivity Monitoring and Structural Elucidation

¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for fluoro-organic compounds. For 2,3,6-Trifluoro-5-nitrobenzoic acid, the ¹⁹F NMR spectrum would show distinct signals for each of the three fluorine atoms, unless chemical equivalence leads to overlapping signals. The chemical shifts of these fluorine atoms provide a sensitive probe of the electronic environment within the molecule. Furthermore, fluorine-fluorine coupling constants (JFF) can provide valuable information about the relative positions of the fluorine atoms on the aromatic ring.

This technique is also invaluable for monitoring reactions involving fluorinated compounds. Changes in the chemical shifts of the fluorine nuclei can indicate the progress of a reaction, the formation of intermediates, and the structure of the final products. nih.gov For example, a study on a trifluoromethyl-containing compound used ¹⁹F NMR to monitor its binding to other molecules, demonstrating the technique's sensitivity to subtle changes in the local environment. nih.gov The chemical shifts in ¹⁹F NMR are often referenced against an internal standard like hexafluorobenzene (B1203771) (-164.9 ppm). rsc.org

Mass Spectrometry (MS) Techniques for Molecular Ion Confirmation and Purity

Mass spectrometry is a critical analytical tool for determining the molecular weight and confirming the elemental composition of a compound. For 2,3,6-Trifluoro-5-nitrobenzoic acid, high-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement of the molecular ion. This allows for the unambiguous confirmation of the molecular formula. Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ion. rsc.orgacs.org The mass spectrum also serves as an indicator of purity, as the presence of unexpected ions may suggest impurities.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both infrared and Raman techniques, provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2,3,6-Trifluoro-5-nitrobenzoic acid will exhibit characteristic absorption bands corresponding to its various functional groups. thermofisher.com The carboxylic acid functional group gives rise to a very broad O-H stretching band, typically in the region of 2500-3300 cm⁻¹, and a strong carbonyl (C=O) stretching absorption between 1680 and 1710 cm⁻¹. libretexts.org The nitro group (NO₂) will show two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1370 cm⁻¹. instanano.com The C-F stretching vibrations typically appear as strong absorptions in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while the aromatic ring C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org

Table 3: Expected FT-IR Absorption Bands for 2,3,6-Trifluoro-5-nitrobenzoic acid

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Carboxylic Acid O-H Stretch | 2500-3300 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Carboxylic Acid C=O Stretch | 1680-1710 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium to Weak |

| Nitro (NO₂) Asymmetric Stretch | 1500-1560 | Strong |

| Nitro (NO₂) Symmetric Stretch | 1335-1370 | Strong |

In Situ IR Spectroscopy for Real-Time Reaction Monitoring

In situ Infrared (IR) spectroscopy is a powerful technique for real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and the identification of transient intermediates. For the synthesis of 2,3,6-Trifluoro-5-nitrobenzoic acid, this technique allows for the continuous tracking of the concentrations of reactants, intermediates, and the final product by observing their characteristic vibrational bands.

In a typical synthesis, the nitration of a trifluorobenzoic acid precursor can be monitored. The disappearance of the reactant's characteristic IR bands and the appearance of new bands corresponding to the product would signal the progression of the reaction. Specifically, the formation of the nitro group (-NO₂) would introduce strong asymmetric and symmetric stretching vibrations, typically observed in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Simultaneously, changes in the substitution pattern on the aromatic ring would lead to shifts in the C-F and C=C stretching vibrations, as well as out-of-plane C-H bending modes.

A hypothetical reaction monitoring scenario could involve the following spectral changes:

| Functional Group | Reactant (e.g., 2,3,6-Trifluorobenzoic acid) Vibrational Frequency (cm⁻¹) | Product (2,3,6-Trifluoro-5-nitrobenzoic acid) Vibrational Frequency (cm⁻¹) | Indication |

| O-H stretch (in COOH) | ~3000 (broad) | ~3000 (broad) | Remains present |

| C=O stretch (in COOH) | ~1700 | ~1700 | Remains present, may shift slightly |

| C-F stretch | ~1200-1000 | ~1200-1000 | Shifts due to change in electronic environment |

| NO₂ asymmetric stretch | N/A | ~1530 | Appearance indicates product formation |

| NO₂ symmetric stretch | N/A | ~1350 | Appearance indicates product formation |

By creating a calibration curve that correlates the absorbance of a characteristic peak with concentration, quantitative analysis of the reaction mixture can be performed in real time. This data is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.

X-ray Diffraction Studies for Crystal and Molecular Structure Elucidation

X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of 2,3,6-Trifluoro-5-nitrobenzoic acid is not widely reported in publicly available literature, analysis of closely related structures, such as 2-nitrobenzoic acid, provides insight into the likely molecular conformation and packing in the solid state.

For a related compound, 2-nitrobenzoic acid, X-ray diffraction studies reveal a monoclinic crystal system. The molecule exhibits a planar aromatic ring, with the carboxylic acid group and the nitro group being nearly coplanar with the ring. This planarity is often stabilized by intramolecular hydrogen bonding between a nitro-oxygen and the acidic proton of the carboxylic acid group. In the crystal lattice, molecules are typically linked into dimers by intermolecular hydrogen bonds between their carboxylic acid groups.

A hypothetical crystallographic data table for 2,3,6-Trifluoro-5-nitrobenzoic acid, based on typical values for similar compounds, is presented below:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 13.0 |

| c (Å) | 8.0 |

| β (°) | 105 |

| Volume (ų) | 750 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.95 |

The presence of the three fluorine atoms in 2,3,6-Trifluoro-5-nitrobenzoic acid would be expected to significantly influence the crystal packing through C-F···H and C-F···F intermolecular interactions, in addition to the hydrogen bonding from the carboxylic acid group.

Chromatographic Analysis

Chromatographic techniques are indispensable for the analysis of 2,3,6-Trifluoro-5-nitrobenzoic acid, ensuring its purity and monitoring its formation during synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of 2,3,6-Trifluoro-5-nitrobenzoic acid. Due to its non-volatile and polar nature, HPLC is well-suited for its analysis. A typical HPLC method would employ a reversed-phase column with a polar stationary phase.

The mobile phase would likely consist of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The acidic component in the mobile phase, such as phosphoric acid or formic acid, is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak shape. Detection is typically performed using a UV detector, set to a wavelength where the aromatic nitro compound exhibits strong absorbance, often around 254 nm.

A standard set of HPLC conditions for the purity assessment of 2,3,6-Trifluoro-5-nitrobenzoic acid is outlined below:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Under these conditions, 2,3,6-Trifluoro-5-nitrobenzoic acid would elute at a characteristic retention time, and its purity can be calculated by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is another valuable tool for monitoring the progress of reactions that produce 2,3,6-Trifluoro-5-nitrobenzoic acid, particularly when the reactants and products are sufficiently volatile. However, due to the low volatility and high polarity of the carboxylic acid group, direct analysis by GC can be challenging. To overcome this, a derivatization step is often employed, where the carboxylic acid is converted into a more volatile ester, such as a methyl or ethyl ester, prior to injection.

The reaction mixture can be sampled at various time points, derivatized, and then injected into the GC. The resulting chromatogram will show peaks corresponding to the derivatized reactant, product, and any side products. By comparing the peak areas, the conversion of the starting material and the formation of the product can be quantified.

A typical GC method for monitoring a reaction involving the methyl ester of 2,3,6-Trifluoro-5-nitrobenzoic acid might involve the following parameters:

| Parameter | Condition |

| Column | DB-5 or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

This approach provides a robust method for tracking reaction kinetics and optimizing process parameters to ensure efficient and complete conversion to the desired product.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 2,3,6-Trifluoro-5-nitrobenzoic acid, DFT calculations are instrumental in elucidating the intricate interplay of its functional groups.

The substituents on the benzene (B151609) ring of 2,3,6-Trifluoro-5-nitrobenzoic acid—three fluorine atoms, a nitro group, and a carboxylic acid group—profoundly influence the ring's electron density and reactivity. Both fluorine and the nitro group are classified as electron-withdrawing groups, but they operate through different mechanisms. minia.edu.eglibretexts.org

Inductive Effect: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework. libretexts.orgcsbsju.edu This effect pulls electron density away from the aromatic ring, making it more electron-deficient. The nitro group also exhibits a powerful inductive-withdrawing effect due to the positively charged nitrogen atom. libretexts.orgopenstax.org

In 2,3,6-Trifluoro-5-nitrobenzoic acid, the cumulative effect of three fluorine atoms and a nitro group results in a highly electron-deficient aromatic ring. DFT calculations can quantify these effects by mapping the electron density distribution and calculating the electrostatic potential. Such calculations would show significant positive partial charges on the ring carbons, indicating their reduced nucleophilicity compared to benzene. csbsju.edu

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Ring Electron Density |

| Fluorine (F) | Strong Electron-Withdrawing (-I) csbsju.edu | Weak Electron-Donating (+R) csbsju.edu | Strong Deactivation libretexts.org |

| Nitro (NO₂) Group | Strong Electron-Withdrawing (-I) libretexts.org | Strong Electron-Withdrawing (-R) openstax.org | Very Strong Deactivation libretexts.org |

DFT calculations are crucial for modeling reaction pathways and elucidating the structures of transition states. For a highly deactivated ring like that in 2,3,6-Trifluoro-5-nitrobenzoic acid, certain reactions, such as nucleophilic aromatic substitution (SNAr), become more feasible than electrophilic substitutions. The presence of strongly electron-withdrawing nitro and fluoro groups stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during an SNAr reaction.

Computational modeling can be used to:

Calculate the activation energies for the substitution of one of the fluorine atoms by a nucleophile.

Determine the geometry of the transition states along the reaction coordinate.

Predict the regioselectivity of the substitution, i.e., which fluorine atom is most likely to be displaced.

For instance, studies on similar molecules like 2-Fluoro-5-nitrobenzoic acid show its utility in syntheses involving SNAr reactions. sigmaaldrich.com DFT modeling of such a reaction on 2,3,6-Trifluoro-5-nitrobenzoic acid would likely show that the fluorine atom para to the nitro group is the most susceptible to nucleophilic attack due to the powerful stabilizing effect of the nitro group at that position.

Quantum Chemical Calculations for Thermodynamic Parameters and Stability

These thermodynamic parameters are essential for understanding the molecule's stability relative to its isomers or related compounds. The calculations involve optimizing the molecular geometry to find the lowest energy state and then performing frequency calculations to obtain thermodynamic data. researchgate.net The high degree of fluorination and the presence of the nitro group are expected to result in a significantly negative enthalpy of formation, indicating thermodynamic stability. nih.gov

| Thermodynamic Parameter | Description | Significance for 2,3,6-Trifluoro-5-nitrobenzoic acid |

| Standard Molar Enthalpy of Formation (ΔfH°(g)) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. nih.gov | Indicates the intrinsic thermodynamic stability of the molecule. A highly negative value is expected due to strong C-F and N-O bonds. |

| Standard Molar Entropy (S°) | A measure of the randomness or disorder of a system. | Reflects the molecule's complexity and vibrational/rotational freedom. |

| Heat Capacity (C°p,m) | The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure. nih.gov | Important for understanding how the molecule's energy content changes with temperature. |

Structure-Reactivity Relationship Analysis through Computational Modeling

Computational modeling provides a bridge between the electronic structure of a molecule and its chemical reactivity. For 2,3,6-Trifluoro-5-nitrobenzoic acid, this analysis integrates the findings from DFT and thermodynamic calculations to build a comprehensive reactivity profile.

The key takeaways from a structure-reactivity analysis would be:

Deactivation towards Electrophilic Aromatic Substitution: The powerful electron-withdrawing nature of the fluoro and nitro substituents significantly deactivates the aromatic ring towards attack by electrophiles. openstax.orglibretexts.org A nitro group can make a benzene ring more than 10 million times less reactive than benzene itself. openstax.org Computational models would confirm this by showing a high activation energy barrier for electrophilic attack.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the same electron-withdrawing groups that hinder electrophilic attack activate the ring for nucleophilic aromatic substitution (SNAr). sigmaaldrich.com The fluorine atoms, particularly the one para to the nitro group, serve as good leaving groups in the presence of a strong nucleophile.

Acidity of the Carboxylic Group: The electron-withdrawing substituents will increase the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion. Computational models can predict the pKa value of the compound.

By calculating global reactivity descriptors like HOMO-LUMO energy gaps, chemical potential, and hardness, derived from DFT calculations, a quantitative understanding of the molecule's reactivity can be achieved. researchgate.net A large HOMO-LUMO gap would suggest high kinetic stability.

Future Research Avenues and Emerging Trends

Development of More Sustainable and Efficient Synthetic Methodologies

The synthesis of polyfluorinated aromatic compounds often involves harsh reaction conditions, expensive reagents, and the generation of significant chemical waste. Future research into 2,3,6-Trifluoro-5-nitrobenzoic acid will likely prioritize the development of green and efficient synthetic routes. Current methods for analogous compounds, such as the nitration of fluorinated precursors, could be optimized to be more sustainable.

Key areas for future investigation include:

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity while minimizing waste.

Catalytic Methods: The development of novel catalysts could enable more selective and efficient fluorination and nitration steps, potentially from more readily available starting materials.

Alternative Solvents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact of the synthesis process.

A comparative look at the synthesis of a related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, reveals a multi-step process that could be a starting point for developing a more streamlined synthesis for its trifluoro analogue.

| Reaction Step | Reagents | Potential for Green Improvement |

| Nitration | Sulfuric Acid, Nitric Acid | Use of solid acid catalysts, milder nitrating agents. |

| Hydrolysis | Sulfuric Acid, Water | Enzyme-catalyzed hydrolysis, microwave-assisted reactions. |

Exploration of Novel Derivatization Strategies for Advanced Materials

The presence of multiple reactive sites—the carboxylic acid group, the nitro group, and the fluorine atoms—makes 2,3,6-Trifluoro-5-nitrobenzoic acid a versatile building block for new materials. Future research is expected to focus on leveraging these features to create advanced polymers and functional materials. For instance, related compounds like 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid are used in the development of polymers with enhanced chemical resistance and thermal stability chemimpex.com.

Potential derivatization strategies to be explored could include:

Polymerization: The carboxylic acid group can be used to synthesize polyesters and polyamides. The fluorine atoms would be expected to impart desirable properties such as hydrophobicity, thermal stability, and chemical inertness to the resulting polymers.

Surface Modification: The compound could be used to modify surfaces, creating coatings with low surface energy and high durability.

Liquid Crystals: The rigid, substituted benzene (B151609) ring is a common feature in liquid crystal molecules. Derivatives of 2,3,6-Trifluoro-5-nitrobenzoic acid could be investigated for applications in display technologies.

Deeper Mechanistic Insights through Advanced Analytical and Computational Integration

| Computational Property | Value for 2,3,4-Trifluoro-5-nitrobenzoic acid | Implication for Future Research |

| Topological Polar Surface Area (TPSA) | 80.44 Ų | Prediction of transport properties in biological systems or materials. |

| LogP | 1.7103 | Indication of hydrophobicity, relevant for material and biological applications. |

| H-Bond Acceptors/Donors | 3 / 1 | Understanding intermolecular interactions, crucial for crystal engineering and material design. |

Future research should aim to:

Spectroscopic Analysis: Employ advanced NMR and mass spectrometry techniques to fully characterize the compound and its derivatives.

Computational Modeling: Use density functional theory (DFT) and other computational methods to predict reaction pathways, electronic properties, and spectroscopic signatures. This can help in designing experiments and understanding the outcomes of derivatization reactions.

Crystal Engineering: Investigate the solid-state structure of the compound and its co-crystals to understand and control its physical properties.

Applications in Specialized Chemical Fields

The unique properties imparted by fluorine atoms open up possibilities for specialized applications. For other fluorinated benzoic acids, uses as chemical tracers in environmental and geological studies have been explored researchgate.netresearchgate.net.

Emerging applications for 2,3,6-Trifluoro-5-nitrobenzoic acid could include:

Material Science Additives: Its incorporation into existing polymers could enhance their performance characteristics, such as flame retardancy, UV resistance, and durability.

Tracer Studies: The compound's distinct molecular weight and fluorine content could make it a useful tracer in hydrological studies or for monitoring industrial processes, detectable at very low concentrations using techniques like HPLC.

Probes for Chemical Sensing: Derivatives of fluorinated nitrobenzoic acids have been used in the synthesis of fluorescent probes for detecting various analytes ossila.com. The specific electronic properties of 2,3,6-Trifluoro-5-nitrobenzoic acid could be harnessed to develop novel sensors.

Q & A

Q. What are the pitfalls in interpreting <sup>1</sup>H NMR data due to fluorine coupling?

- Answer : Fluorine atoms cause splitting patterns (e.g., JHF ~20 Hz). Use <sup>19</sup>F-decoupled NMR or simulate spectra with tools like MestReNova to distinguish between diastereotopic protons and splitting artifacts .

Data Contradiction Analysis

Q. Why do reported melting points vary between 189–195°C?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.